molecular formula C11H22BrNO2 B13472303 tert-butyl N-(6-bromohexan-2-yl)carbamate

tert-butyl N-(6-bromohexan-2-yl)carbamate

Cat. No.: B13472303
M. Wt: 280.20 g/mol
InChI Key: FHEPNRBBBOIJRX-UHFFFAOYSA-N
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Description

tert-Butyl N-(6-bromohexan-2-yl)carbamate: is a chemical compound with the molecular formula C11H22BrNO2 and a molecular weight of 280.202 g/mol . It is commonly used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) . The compound is characterized by its tert-butyl carbamate group and a bromohexyl chain, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(6-bromohexan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 6-bromohexan-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Scientific Research Applications

Chemistry: tert-Butyl N-(6-bromohexan-2-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .

Biology and Medicine: In the field of biology and medicine, this compound is used in the synthesis of antibody-drug conjugates (ADCs). These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, thereby minimizing damage to healthy tissues .

Industry: The compound is also used in the development of new materials and as a reagent in various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl N-(6-bromohexan-2-yl)carbamate primarily involves its role as a cleavable linker in antibody-drug conjugates. The carbamate group can be cleaved under specific conditions, releasing the active drug at the target site. This targeted delivery enhances the efficacy of the drug while reducing its systemic toxicity .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-(6-bromohexan-2-yl)carbamate is unique due to its specific bromohexyl chain, which provides distinct reactivity and versatility in synthetic applications. Its use as a cleavable linker in ADCs highlights its importance in targeted drug delivery systems .

Properties

Molecular Formula

C11H22BrNO2

Molecular Weight

280.20 g/mol

IUPAC Name

tert-butyl N-(6-bromohexan-2-yl)carbamate

InChI

InChI=1S/C11H22BrNO2/c1-9(7-5-6-8-12)13-10(14)15-11(2,3)4/h9H,5-8H2,1-4H3,(H,13,14)

InChI Key

FHEPNRBBBOIJRX-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCBr)NC(=O)OC(C)(C)C

Origin of Product

United States

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